3-(3,4-Difluorophenyl)benzaldehyde
Overview
Description
3-(3,4-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a phenyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the Grignard reaction, where 3,4-difluorobromobenzene reacts with a Grignard reagent, such as isopropylmagnesium chloride, followed by oxidation to form the desired aldehyde . Another method includes the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes further functionalization to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other organometallic reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of method depends on factors like cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 3-(3,4-Difluorophenyl)benzoic acid.
Reduction: 3-(3,4-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Difluorophenyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. In medicinal chemistry, it acts by modifying the activity of enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
3-(3,4-Difluorophenyl)benzaldehyde can be compared with other similar compounds, such as:
3,4-Difluorobenzaldehyde: Lacks the phenyl group at the 3 position, making it less complex and potentially less versatile in certain applications.
3,5-Difluorobenzaldehyde: Has fluorine atoms at different positions, which can affect its reactivity and properties.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A more complex structure with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMCIJBGFQYEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626531 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-41-1 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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